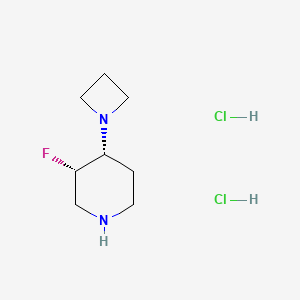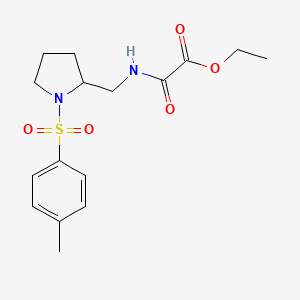![molecular formula C12H11F3N2O4 B2434513 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1008859-90-2](/img/structure/B2434513.png)
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H11F3N2O4 . It is a specialty product for proteomics research . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a nitro group and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrrolidine compounds, in general, are known for their versatility in chemical reactions due to the presence of the nitrogen heterocycle .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,3-Dipolar Cycloaddition Route
This compound can be synthesized through 1,3-dipolar cycloaddition of nitrile oxides with pyrrolidine enamines, leading to the formation of isoxazole-4-carboxylates. These intermediates can further transform into 3-acyltetramic acids and 3-acyl-4-hydroxypyridin-2-ones (Jones et al., 1999).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids
Another research demonstrates the synthesis of mono-and di-carboxylic acid derivatives of various structural isomers of the pyrrolidin-1-oxyl ring containing a stable free radical (Hideg & Lex, 1984).
Structural Characterization
Structural characterization of related compounds has been done using NMR, ESI mass spectral, and single crystal X-ray techniques, which are crucial for understanding their molecular properties (Laihia et al., 2006).
Applications in Material Science
- Metal-Organic Frameworks: The compound is instrumental in the synthesis of metal-organic frameworks, which show potential for high hydrogen adsorption, a key factor in energy storage and material science (Jia et al., 2007).
Biological and Medicinal Applications
Synthesis of Bioactive Compounds
Research indicates the potential for synthesizing bioactive compounds, such as coordination compounds with antimicrobial and cytotoxic activities, using pyrrolidine-2-carboxylic acid derivatives (Aiyelabola et al., 2017).
Spectroscopic Properties
The spectroscopic properties of related pyrrolidine carboxylic acids have been studied, which are essential for their application in pharmaceutical and biochemical research (Devi et al., 2020).
Antibacterial Activity
There is evidence of the antibacterial activity of derivatives of pyrrolidine carboxylic acids, which could be pivotal in the development of new antibiotics (Žirgulevičiūtė et al., 2015).
Dielectric Anisotropy in Complexes
The compound's derivatives have been used to study the dielectric anisotropy in nickel(II) complexes, which has implications in material science and electronics (Fu et al., 2007).
Zukünftige Richtungen
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to generate structural diversity . Future research could focus on exploring different substituents on the pyrrolidine ring of “1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid” to develop new compounds with different biological profiles.
Wirkmechanismus
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-3-4-8(10(6-7)17(20)21)16-5-1-2-9(16)11(18)19/h3-4,6,9H,1-2,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNDRCXDWXUIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
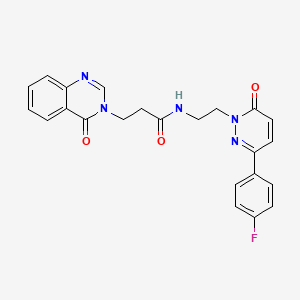
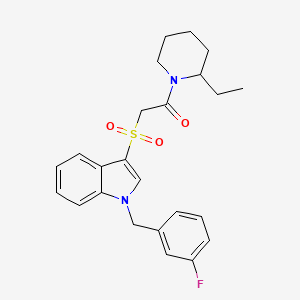
![4-Thiazolecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2434434.png)
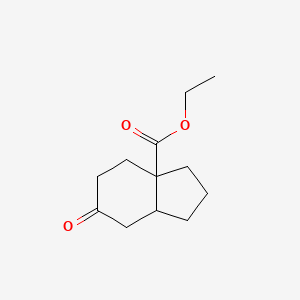
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(2-phenylpropyl)acetamide](/img/structure/B2434436.png)

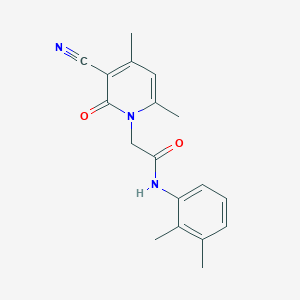
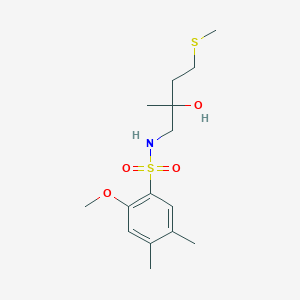
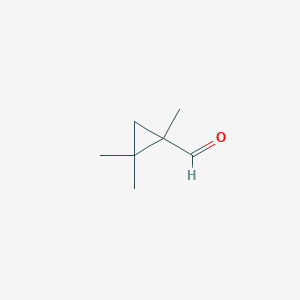


![1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2434446.png)
